molecular formula C11H17Cl2NO B4389156 2-[(4-Chlorophenyl)methylamino]butan-1-ol;hydrochloride

2-[(4-Chlorophenyl)methylamino]butan-1-ol;hydrochloride

Cat. No.: B4389156
M. Wt: 250.16 g/mol
InChI Key: FLJIMLSFZCGJBM-UHFFFAOYSA-N
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Description

2-[(4-Chlorophenyl)methylamino]butan-1-ol;hydrochloride is an organic compound that features a butanol backbone with a 4-chlorobenzylamino substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Chlorophenyl)methylamino]butan-1-ol;hydrochloride typically involves the reaction of 4-chlorobenzylamine with 1-chlorobutanol under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The product is then purified and converted to its hydrochloride salt form by treatment with hydrochloric acid.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-[(4-Chlorophenyl)methylamino]butan-1-ol;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different amine derivatives.

    Substitution: The chlorine atom on the benzyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 2-[(4-chlorobenzyl)amino]butanone.

    Reduction: Formation of 2-[(4-chlorobenzyl)amino]butane.

    Substitution: Formation of 2-[(4-azidobenzyl)amino]-1-butanol or 2-[(4-cyanobenzyl)amino]-1-butanol.

Scientific Research Applications

2-[(4-Chlorophenyl)methylamino]butan-1-ol;hydrochloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on cellular processes and as a tool in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 2-[(4-Chlorophenyl)methylamino]butan-1-ol;hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(4-bromobenzyl)amino]-1-butanol hydrochloride
  • 2-[(4-methylbenzyl)amino]-1-butanol hydrochloride
  • 2-[(4-fluorobenzyl)amino]-1-butanol hydrochloride

Uniqueness

2-[(4-Chlorophenyl)methylamino]butan-1-ol;hydrochloride is unique due to the presence of the chlorine atom on the benzyl group, which can influence its reactivity and interactions with biological targets. This structural feature can make it more suitable for specific applications compared to its analogs.

Properties

IUPAC Name

2-[(4-chlorophenyl)methylamino]butan-1-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16ClNO.ClH/c1-2-11(8-14)13-7-9-3-5-10(12)6-4-9;/h3-6,11,13-14H,2,7-8H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLJIMLSFZCGJBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CO)NCC1=CC=C(C=C1)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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